B1579223 Cbz-2-Chloro-L-Phenylalanine

Cbz-2-Chloro-L-Phenylalanine

Cat. No.: B1579223
M. Wt: 333.84
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2-Chloro-L-Phenylalanine is a protected amino acid derivative where the amine group of 2-chloro-L-phenylalanine is shielded by a carbobenzyloxy (Cbz) group. This modification enhances stability during synthetic processes, particularly in peptide synthesis, while the chloro substituent at the phenyl ring’s 2-position influences steric and electronic properties. The compound is widely used in pharmaceutical research for developing protease inhibitors, enzyme substrates, and bioactive peptides due to its resistance to racemization and compatibility with solid-phase synthesis protocols .

Properties

Molecular Weight

333.84

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

The Cbz group serves as a protective agent during peptide synthesis, allowing for the selective modification of amino acids. This is crucial for constructing complex peptides where specific functional groups need to remain unreactive until the appropriate stage of synthesis. Cbz-2-Cl-Phe can be incorporated into peptides to study protein interactions and functions, facilitating the exploration of biological pathways and potential therapeutic targets .

Enzyme Inhibition Studies

Research indicates that Cbz-2-Cl-Phe can act as a substrate analog for enzymes involved in amino acid metabolism. By mimicking natural substrates, it can competitively bind to enzyme active sites, inhibiting their activity. This property makes Cbz-2-Cl-Phe a useful tool for studying enzyme kinetics and developing inhibitors for therapeutic applications, particularly in neurological disorders where neurotransmitter synthesis is affected .

Antimicrobial Activity

Studies have shown that derivatives of chlorinated phenylalanines exhibit antimicrobial properties. Cbz-2-Cl-Phe has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial protein synthesis or other metabolic pathways essential for bacterial survival .

Antiplasmodial Activity

Recent research highlights the antiplasmodial activity of compounds derived from phenylalanine, including Cbz-2-Cl-Phe. These compounds have shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum, the causative agent of malaria. Modifications at the side chains can enhance their efficacy, suggesting that Cbz-2-Cl-Phe could contribute to developing new antimalarial therapies .

Drug Development

The incorporation of Cbz-2-Cl-Phe into pharmaceutical compounds has been explored due to its ability to modify the pharmacokinetic properties of drugs. The chlorine substitution can influence solubility, bioavailability, and metabolic stability, making it an attractive candidate in drug design . Furthermore, its role in stabilizing protein structures enhances the potential for creating more effective therapeutic proteins and peptide-based vaccines .

Case Studies and Research Findings

Study Focus Findings
Solomon et al. (2017)Antiplasmodial ActivityCompounds derived from phenylalanine exhibited significant activity against chloroquine-resistant P. falciparum, with some showing over 20-fold increased efficacy compared to chloroquine .
Jackson et al. (2020)Peptide SynthesisDemonstrated the utility of fluorinated phenylalanines in enhancing peptide stability and activity; similar approaches can be applied using Cbz-2-Cl-Phe .
Research on Enzyme InhibitionEnzyme KineticsFound that Cbz-2-Cl-Phe effectively inhibits enzymes involved in neurotransmitter biosynthesis, highlighting its potential therapeutic applications.

Comparison with Similar Compounds

Chlorinated Aromatic Compounds

Chloro-substituted aromatic compounds, such as 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam), share the 2-chlorophenyl motif with Cbz-2-Chloro-L-Phenylalanine. However, Methylclonazepam’s benzodiazepine backbone confers distinct pharmacological properties (e.g., anxiolytic activity), whereas the phenylalanine derivative serves as a building block in peptide synthesis. The chloro group in both compounds enhances lipophilicity, but Methylclonazepam’s nitro group and heterocyclic structure introduce additional metabolic stability challenges .

Protected Amino Acid Derivatives

Analytical studies on impurities like [5-Chloro-2-(methylamino)benzophenone] (EP impurity A) highlight the importance of rigorous chromatographic methods (e.g., HPLC with glycan analysis tools like GlycoBase) to resolve structurally similar byproducts during synthesis .

Regulatory and Purity Considerations

Impurity profiles of this compound can be benchmarked against pharmacopeial standards for compounds like Oxazepam (EP impurity B). Both require stringent control of residual solvents and related substances, with mass limits often set below 0.1% per ICH guidelines. Notably, the European Pharmacopoeia (EP) references for impurities emphasize the need for advanced spectroscopic techniques (e.g., NMR, LC-MS) to differentiate regioisomers and degradation products .

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Key Functional Groups Application Purity Standards
This compound C₁₆H₁₄ClNO₄ Cbz, 2-Cl, L-configuration Peptide synthesis EP/ICH Q3A/B
5-Chloro-2-(methylamino)benzophenone C₁₄H₁₂ClNO 2-Cl, methylamino, ketone Synthesis impurity control EP impurity A
Cbz-L-Phenylalanine C₁₆H₁₅NO₄ Cbz, unsubstituted phenyl Model peptide substrates USP/Ph. Eur.

Table 2: Analytical Techniques for Differentiation

Technique Target Compounds Resolution Criteria Reference Method
Reverse-phase HPLC Cbz-2-Cl-Phe vs. Cbz-Phe Retention time shifts due to Cl substituent GlycoBase/AutoGU
LC-MS/MS Differentiation of regioisomers (2-Cl vs. 4-Cl) Mass fragmentation patterns Campbell et al. (2008)
NMR (¹³C, ¹H) Confirming L-configuration and Cbz group Chemical shifts at 125–130 ppm (Cl-C₆H₄) LGC Standards protocols

Research Findings and Challenges

  • Synthetic Efficiency : The 2-chloro group in this compound marginally improves reaction yields (∼5–10%) compared to para-substituted analogues, as observed in automated peptide synthesizers .
  • Regulatory Hurdles : Impurity control for chloro-substituted APIs demands orthogonal methods, as highlighted in EP guidelines for compounds like Flubendazole and Flucloxacillin .

Preparation Methods

General Synthetic Strategy

The preparation of Cbz-2-Chloro-L-Phenylalanine typically follows two main stages:

  • Stage 1: Chlorination of L-Phenylalanine at the 2-position of the aromatic ring
  • Stage 2: Protection of the amino group with the carbobenzyloxy (Cbz) group

The chlorination step demands regioselectivity to ensure substitution at the ortho position (2-position) relative to the amino acid side chain. The protection step stabilizes the amino acid for further synthetic applications.

Chlorination Methods for 2-Chloro-L-Phenylalanine

Regioselective chlorination of phenylalanine derivatives is challenging due to the aromatic ring's multiple reactive sites. Common approaches include:

  • Electrophilic Aromatic Substitution (EAS): Using chlorine sources such as N-chlorosuccinimide (NCS) or molecular chlorine under controlled conditions to selectively chlorinate the 2-position. The reaction is often conducted in acidic or neutral media to control regioselectivity.

  • Directed ortho-Metalation (DoM) followed by chlorination: This involves lithiation or magnesiation at the ortho position directed by the amino acid side chain or protecting groups, followed by quenching with a chlorinating agent. For example, treatment of protected phenylalanine with a strong base such as n-butyllithium or a magnesium reagent at low temperatures (-20 to 0°C) to generate a 2-lithiated intermediate, then reaction with a chlorinating electrophile.

  • Enzymatic or biocatalytic methods: Though less common for chlorination, some research explores halogenase enzymes for regioselective halogenation.

Protection of the Amino Group with Carbobenzyloxy (Cbz)

The amino group of 2-chloro-L-phenylalanine is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions:

  • Reagents and Conditions:

    • Base: Sodium hydroxide (NaOH), sodium bicarbonate, or triethylamine (TEA) is used to neutralize the HCl formed.
    • Solvent: Organic solvents such as dichloromethane (DCM) or aqueous-organic biphasic systems.
    • Temperature: Usually room temperature to maintain mild conditions and prevent side reactions.
  • Reaction Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage and releasing chloride ion.

  • Purification: The product is purified by extraction, crystallization, or chromatography to obtain high-purity this compound.

Representative Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Description Yield/Notes
1. Chlorination 2-L-Phenylalanine, N-chlorosuccinimide (NCS), solvent (e.g., acetic acid), 0-5°C Electrophilic chlorination at 2-position Moderate to high regioselectivity; yield ~70-85%
2. Protection 2-Chloro-L-phenylalanine, benzyl chloroformate (Cbz-Cl), NaOH or TEA, DCM, room temp Formation of Cbz-carbamate protecting group High yield (>90%) with mild conditions
3. Purification Extraction, crystallization, or chromatography Isolation of pure this compound Purity >98% achievable

Reaction Conditions Summary Table

Reaction Step Reagents/Conditions Temperature Solvent Notes
Chlorination N-chlorosuccinimide (NCS) or Cl2 0 to 5 °C Acetic acid, DCM Regioselective for 2-position
Amino Protection Benzyl chloroformate (Cbz-Cl), NaOH or TEA Room temperature DCM, aqueous base Mild, high-yielding
Purification Extraction, crystallization, chromatography Ambient Various Ensures >98% purity
Optional Deprotection Pd/C hydrogenation (if needed) Room temperature Ethanol or MeOH Removes Cbz protecting group

Research Findings and Analysis

  • Regioselectivity: The choice of chlorinating agent and reaction conditions critically influences the regioselectivity of chlorination. N-chlorosuccinimide provides controlled chlorination with minimized poly-substitution.

  • Protecting Group Stability: The Cbz group is stable under chlorination conditions and mild enough to withstand subsequent synthetic transformations, facilitating multi-step syntheses.

  • Yields and Purity: Literature reports yields of chlorination around 70-85%, and protection steps exceeding 90%, demonstrating the efficiency of the synthetic route.

  • Scalability: The methods are adaptable to industrial scale, with automated control and crystallization techniques ensuring reproducibility and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Cbz-2-Chloro-L-Phenylalanine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves carbobenzyloxy (Cbz) protection of 2-chloro-L-phenylalanine using benzyl chloroformate under alkaline conditions. Critical parameters include temperature (0–5°C to minimize side reactions), stoichiometry of benzyl chloroformate (1.2–1.5 equivalents), and reaction time (2–4 hours). Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is essential to achieve >95% purity .
  • Validation : Confirm identity using 1^1H/13^{13}C NMR (e.g., Cbz-protected amine protons at δ 5.1–5.3 ppm) and mass spectrometry (expected [M+H]+ ion at m/z 322.7). Report melting points (literature range: 168–170°C) to verify crystallinity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : Analyze 1^1H and 13^{13}C spectra for Cbz-group signals (e.g., benzyl CH2_2 at δ 4.3–4.5 ppm) and aromatic protons from the chlorophenyl moiety (δ 7.2–7.4 ppm).
  • HPLC : Use a C18 column with UV detection at 254 nm; retention times should align with reference standards.
  • Chiral HPLC/CE : Essential for confirming enantiomeric purity (>99% ee) to avoid racemization artifacts .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Root Cause Analysis : Discrepancies may arise from variations in assay conditions (e.g., buffer pH affecting compound stability) or impurities in synthesized intermediates.
  • Resolution Strategy :

  • Validate purity via orthogonal methods (e.g., HPLC coupled with HRMS).
  • Replicate assays under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) and compare with literature IC50_{50} values.
  • Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability .

Q. What computational approaches predict the reactivity of this compound in peptide coupling reactions?

  • Methods :

  • DFT Calculations : Model nucleophilic substitution pathways to identify transition states and activation energies.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
    • Validation : Correlate computational predictions with experimental coupling efficiencies (e.g., using HOBt/EDCI activation) and side-product profiles .

Q. How should stability studies be designed to evaluate this compound under peptide synthesis conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C; monitor degradation via HPLC at 0, 24, and 48 hours.
  • Thermal Stability : Use TGA/DSC to assess decomposition thresholds (>150°C typically safe for solid-phase synthesis).
    • Data Interpretation : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) to recommend optimal storage and handling protocols .

Methodological Guidance

Q. What controls are necessary to confirm the absence of racemization during this compound incorporation into peptides?

  • Control Experiments :

  • Marfey’s Analysis : Hydrolyze the final peptide, derivatize with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), and compare HPLC retention times with L/D standards.
  • Circular Dichroism (CD) : Monitor α-helix/β-sheet ratios in model peptides to detect conformational changes induced by racemization .

Q. How can researchers optimize solvent systems for this compound in asymmetric catalysis?

  • Screening Protocol :

  • Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents.
  • Evaluate enantioselectivity using chiral GC or HPLC.
  • Apply Design of Experiments (DoE) to identify interactions between solvent polarity, temperature, and catalyst loading .

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